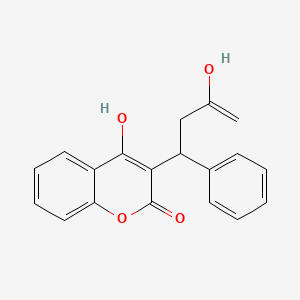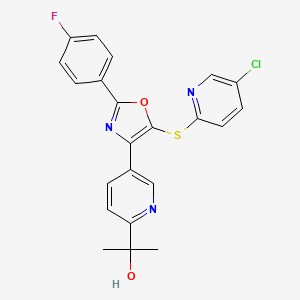
MK-4409
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MK-4409 is an experimental drug that acts as a potent and selective inhibitor of the enzyme fatty acid amide hydrolase. This enzyme is involved in the degradation of lipid signaling molecules, including anandamide, which plays a role in pain, inflammation, and other physiological processes. This compound has shown both analgesic and anti-inflammatory effects in animal studies and was studied for the treatment of neuropathic pain .
Preparation Methods
The synthesis of MK-4409 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the oxazole ring and the introduction of the fluorophenyl and chloropyridinyl groups. The reaction conditions typically involve the use of strong bases, such as sodium hydride, and various solvents, including dimethylformamide and tetrahydrofuran. Industrial production methods would likely involve optimization of these steps to improve yield and reduce costs .
Chemical Reactions Analysis
MK-4409 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings, to introduce different substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
Chemistry: Used as a tool compound to study the inhibition of fatty acid amide hydrolase and its effects on lipid signaling pathways.
Biology: Investigated for its role in modulating endocannabinoid signaling and its effects on cellular processes.
Medicine: Explored as a potential treatment for neuropathic pain and inflammatory conditions due to its analgesic and anti-inflammatory properties.
Industry: Potential applications in the development of new pain management therapies and anti-inflammatory drugs
Mechanism of Action
MK-4409 exerts its effects by inhibiting the enzyme fatty acid amide hydrolase, which is responsible for the degradation of anandamide and other fatty acid amides. By inhibiting this enzyme, this compound increases the levels of anandamide, leading to enhanced activation of cannabinoid receptors. This results in analgesic and anti-inflammatory effects. The molecular targets involved include the central and peripheral cannabinoid receptors, as well as other components of the endocannabinoid system .
Comparison with Similar Compounds
MK-4409 is unique in its high potency and selectivity for fatty acid amide hydrolase compared to other inhibitors. Similar compounds include:
LY-2183240: Another fatty acid amide hydrolase inhibitor with different structural features.
URB-597: A well-known inhibitor with a different mechanism of action.
PF-3845: Another potent inhibitor with distinct pharmacokinetic properties.
BIA 10-2474: A compound with similar inhibitory effects but different safety profiles
This compound stands out due to its specific structural features and its potential for therapeutic applications in pain and inflammation management.
Properties
CAS No. |
1207745-58-1 |
|---|---|
Molecular Formula |
C22H17ClFN3O2S |
Molecular Weight |
441.9 g/mol |
IUPAC Name |
2-[5-[5-(5-chloropyridin-2-yl)sulfanyl-2-(4-fluorophenyl)-1,3-oxazol-4-yl]pyridin-2-yl]propan-2-ol |
InChI |
InChI=1S/C22H17ClFN3O2S/c1-22(2,28)17-9-5-14(11-25-17)19-21(30-18-10-6-15(23)12-26-18)29-20(27-19)13-3-7-16(24)8-4-13/h3-12,28H,1-2H3 |
InChI Key |
DBZMCSVIITXLCC-UHFFFAOYSA-N |
SMILES |
CC(C)(C1=NC=C(C=C1)C2=C(OC(=N2)C3=CC=C(C=C3)F)SC4=NC=C(C=C4)Cl)O |
Canonical SMILES |
CC(C)(C1=NC=C(C=C1)C2=C(OC(=N2)C3=CC=C(C=C3)F)SC4=NC=C(C=C4)Cl)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
MK-4409; MK 4409; MK4409 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


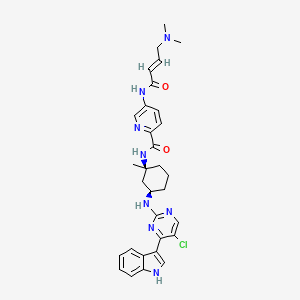
![N-[(2S)-1-[[5-(tert-butylsulfamoyl)naphthalen-1-yl]amino]-1-oxo-3-phenylpropan-2-yl]cyclohexanecarboxamide](/img/structure/B609010.png)
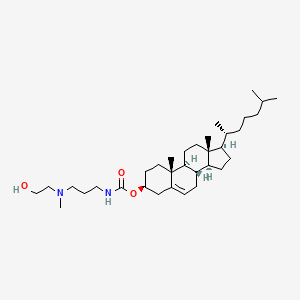
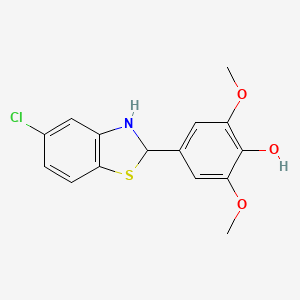
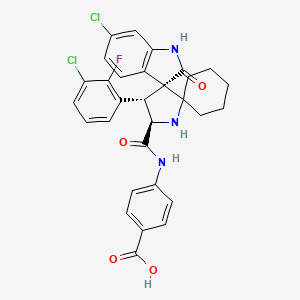
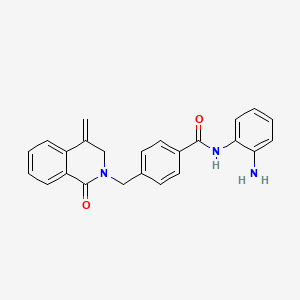
![4-(4-(5,5-Dimethyl-4,5-dihydrothiazol-2-yl)piperazin-1-yl)-6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidine](/img/structure/B609020.png)

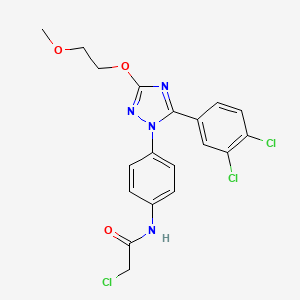
![4-[4-(5,5-dimethyl-4H-1,3-thiazol-2-yl)piperazin-1-yl]-6-propan-2-ylthieno[2,3-d]pyrimidine](/img/structure/B609023.png)

![6-hydroxy-1-(1H-pyrazol-4-ylmethyl)-5-[[4-[[6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidin-4-yl]amino]piperidin-1-yl]methyl]indole-2-carbonitrile](/img/structure/B609027.png)
